molecular formula C11H17N3O2 B4330586 ethyl 2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylate

ethyl 2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylate

Cat. No. B4330586
M. Wt: 223.27 g/mol
InChI Key: IDGIHDVDPXEUMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions. For instance, a study described the synthesis of a new azo-Schiff base, which could be related in methodology to the target compound, through reactions under reflux conditions in methanol, indicating the possible conditions under which similar compounds might be synthesized (Menati et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like IR, HNMR spectroscopy, and single crystal X-ray diffraction. For example, the crystal structure of a related azo-Schiff base was determined to be in the triclinic system with specific cell parameters, indicating how the molecular structure of similar compounds could be analyzed (Menati et al., 2020).

Chemical Reactions and Properties

Compounds with the imidazo[1,2-a]azepine structure have shown potential in various chemical reactions. For example, the selective C-acylation of 2-aminoimidazo[1,2-a]pyridine highlights the reactivity of such compounds and their utility in synthesizing fused [1,3]diazepinones, showcasing the diverse chemical reactions they can undergo (Masurier et al., 2012).

Physical Properties Analysis

While specific physical properties of ethyl 2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylate are not directly available, studies on similar compounds often detail characteristics like melting points, solubility, and crystal structure, providing a basis for understanding the physical properties relevant to such molecules.

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]azepine derivatives are diverse, with studies highlighting their potential as bioactive compounds. For instance, the synthesis and antibacterial and antifungal activity of new derivatives indicate the broad spectrum of chemical properties and biological activities that compounds within this class can exhibit (Demchenko et al., 2021).

properties

IUPAC Name

ethyl 2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-2-16-11(15)9-10(12)13-8-6-4-3-5-7-14(8)9/h2-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGIHDVDPXEUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1CCCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylate
Reactant of Route 3
ethyl 2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylate
Reactant of Route 4
ethyl 2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylate
Reactant of Route 5
ethyl 2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylate
Reactant of Route 6
ethyl 2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylate

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